molecular formula C13H7ClN4 B1425236 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile CAS No. 1125406-99-6

3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile

Cat. No. B1425236
M. Wt: 254.67 g/mol
InChI Key: YBEQOLPTZPSMNQ-UHFFFAOYSA-N
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Description

“3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile” is a chemical compound with the molecular formula C13H7ClN4. It has a molecular weight of 254.68 . The compound is typically in the form of a powder .


Molecular Structure Analysis

The molecular structure of “3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile” consists of a benzonitrile group attached to an imidazo[1,2-b]pyridazine ring, which contains a chlorine atom .


Physical And Chemical Properties Analysis

“3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile” is a powder with a molecular weight of 254.68 . It has a predicted density of 1.39±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

This compound has been utilized in the synthesis of various derivatives with notable antimicrobial activities. A study emphasized the construction of new compounds containing benzoimidazole moiety, known for its role in biological fields such as antioxidant, antidepressant, anticonvulsant, and anticancer activities. These compounds were incorporated into different amino acids and sulfamoyl or pyrrole analogues, showing significant effectiveness against a variety of bacteria and fungi (El-Meguid, 2014).

Microwave-Assisted One-Pot Synthesis

Another research area involves the microwave-assisted one-pot synthesis process. The direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine at its 3-position was achieved, showing tolerance to reaction conditions in the presence of chloro groups. This methodology successfully synthesized various 3-(hetero)arylimidazo[1,2-b]pyridazines with good to excellent yields, highlighting a significant advance in synthetic chemistry and offering a streamlined approach for constructing such compounds (Akkaoui et al., 2010).

Structural Analysis and Energy Frameworks

The compound's derivatives have also been subjected to structural analysis, density functional theory calculations, and energy framework constructions to understand their molecular properties better. Such studies have revealed significant pharmaceutical importance, particularly of heterocyclic compounds like pyridazine analogs. The synthesized compounds have been analyzed through various spectroscopic techniques, crystallized in specific crystal systems, and evaluated for their molecular interactions, providing valuable insights into their potential applications (Sallam et al., 2021).

Synthesis of Functionalized Compounds

Research also extends to the synthesis of various functionalized compounds containing the pyridazine moiety and related structures. These studies involve creating building blocks for developing different types of compounds with the pyridazine ring, showcasing the versatility and potential of this compound in synthetic chemistry and drug development (Svete, 2005).

properties

IUPAC Name

3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4/c14-12-4-5-13-16-11(8-18(13)17-12)10-3-1-2-9(6-10)7-15/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEQOLPTZPSMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN3C(=N2)C=CC(=N3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676477
Record name 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile

CAS RN

1125406-99-6
Record name 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1 mmol 3-(2-bromoacetyl)benzonitrile and 1 mmol 6-chloropyridazin-3-amine in 10 ml EtOH were heated to reflux for 12 h, then cooled to room temperature. The orange-red precipitate was collected by filtration, washed with cold EtOH, and air-dried to give the 3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile (125 mg, 50%).
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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